molecular formula C13H7Cl3O B14705140 2,2',5-Trichlorobenzophenone CAS No. 25187-06-8

2,2',5-Trichlorobenzophenone

Cat. No.: B14705140
CAS No.: 25187-06-8
M. Wt: 285.5 g/mol
InChI Key: MKLXVYRSKJSNGW-UHFFFAOYSA-N
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Description

2,2’,5-Trichlorobenzophenone is an organic compound with the molecular formula C13H7Cl3O. It is a derivative of benzophenone, where three chlorine atoms are substituted at the 2, 2’, and 5 positions of the benzene rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene or substituted benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 2,2’,5-Trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’,5-Trichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

2,2’,5-Trichlorobenzophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: Used in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,2’,5-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorobenzophenone
  • 2,2’,4-Trichlorobenzophenone
  • 2,2’,5,5’-Tetrachlorobenzophenone

Uniqueness

2,2’,5-Trichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.

Properties

CAS No.

25187-06-8

Molecular Formula

C13H7Cl3O

Molecular Weight

285.5 g/mol

IUPAC Name

(2-chlorophenyl)-(2,5-dichlorophenyl)methanone

InChI

InChI=1S/C13H7Cl3O/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H

InChI Key

MKLXVYRSKJSNGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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